molecular formula C11H8BrN3 B8621660 5-Bromo-2-(4-methyl-imidazol-1-yl)-benzonitrile

5-Bromo-2-(4-methyl-imidazol-1-yl)-benzonitrile

Cat. No.: B8621660
M. Wt: 262.10 g/mol
InChI Key: JDKKMFOVVYKZGY-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methyl-imidazol-1-yl)-benzonitrile is a useful research compound. Its molecular formula is C11H8BrN3 and its molecular weight is 262.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H8BrN3

Molecular Weight

262.10 g/mol

IUPAC Name

5-bromo-2-(4-methylimidazol-1-yl)benzonitrile

InChI

InChI=1S/C11H8BrN3/c1-8-6-15(7-14-8)11-3-2-10(12)4-9(11)5-13/h2-4,6-7H,1H3

InChI Key

JDKKMFOVVYKZGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)Br)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-fluorobenzonitrile (25.0 g, 125 mmol), 4-methylimidazole (12.5 g, 152 mmol), potassium carbonate (34.55 g, 250 mmol) in DMSO (500 mL) was stirred at 90° C. for 16 h. Water (1.5 L) was added and the resulting suspension was stirred with ice-bath cooling for 1 h. The precipitate was then filtered off, washed with water (0.5 L) and dried at 50° C. over KOH. The resulting raw material (25.6 g) was dissolved in boiling ethyl acetate (300 mL). After addition of diisopropylether (300 mL) the solution was allowed to cool to room temperature. Filtration and drying afforded the title compound (19.35 g, 59%) as a white solid. Mp 166° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
34.55 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 L
Type
reactant
Reaction Step Two
Yield
59%

Synthesis routes and methods II

Procedure details

This compound was prepared from 5-bromo-2-fluorobenzonitrile and 4-methylimidazole, as described in US2006/0004013.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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